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For Researchers, Scientists, and Drug Development Professionals

Introduction to AMP-PCP in Structural Biology
Adenosine 5'-(β,γ-methylenetriphosphate), commonly known as AMP-PCP, is a non-

hydrolyzable analog of adenosine triphosphate (ATP). In this molecule, a methylene group

replaces the oxygen atom between the β and γ phosphates. This modification makes the

terminal phosphate bond resistant to cleavage by ATPases, effectively "trapping" the enzyme in

an ATP-bound state. This property makes AMP-PCP an invaluable tool in structural biology,

particularly in X-ray crystallography, for several key reasons:

Stabilization of Protein Conformation: Many proteins that bind ATP undergo conformational

changes upon hydrolysis to ADP. By using AMP-PCP, researchers can stabilize and capture

the pre-hydrolysis, ATP-bound conformation of a protein, allowing for its structural

determination.

Elucidation of Binding Mechanisms: The crystal structure of a protein in complex with AMP-
PCP provides a high-resolution snapshot of how the protein recognizes and binds ATP. This

is crucial for understanding the enzyme's mechanism and for the rational design of inhibitors.

Trapping Transient States: AMP-PCP can help trap transient conformational states that are

essential for the protein's function but are too short-lived to be studied by other means.
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While AMP-PCP is a powerful tool, it is important to note that non-hydrolyzable ATP analogs

are not completely resistant to hydrolysis by all ATPases.[1] The rate of hydrolysis is

significantly lower than that of ATP, but it can still occur in some cases. Therefore, it is crucial to

validate the nucleotide state in the final crystal structure.

Comparison of Common Non-Hydrolyzable ATP
Analogs
AMP-PCP is one of several non-hydrolyzable ATP analogs used in structural biology. The

choice of analog can be critical and may depend on the specific protein being studied. Below is

a comparison of some of the most commonly used analogs.

Non-Hydrolyzable ATP Analogs

Key Properties

AMP-PCP
(β,γ-methylene)

Resistant to hydrolysis.
Traps pre-hydrolysis state.Properties

AMP-PNP
(β,γ-imido)

Resistant to hydrolysis.
Often higher affinity than AMP-PCP.

Properties

ATPγS
(γ-thio) Slowly hydrolyzed.

Can be used to study thiophosphorylation.

Properties

Click to download full resolution via product page

Comparison of common non-hydrolyzable ATP analogs.

Quantitative Data
Binding Affinities of AMP-PCP to Various Proteins
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The dissociation constant (Kd) is a measure of the binding affinity between a protein and a

ligand. A lower Kd value indicates a higher binding affinity. The table below summarizes

reported Kd values for the interaction of AMP-PCP with several proteins.

Protein Organism Kd (µM) Method Reference

Heat shock

protein 90

(Hsp90)

Homo sapiens 3.8 Not Specified [2]

Myosin Not Specified >10 (Low Affinity) Not Specified [3]

RecA Escherichia coli
Much greater

than AMP-PNP

Cross-linking

inhibition
[4]

Note: Data on the binding affinity of AMP-PCP is not as abundant as for other analogs like

AMP-PNP. The relative binding affinity for RecA suggests it is significantly weaker than other

ATP analogs for this particular protein.

Crystallographic Data of Protein-AMP-PCP Complexes
The following table presents a selection of protein structures determined by X-ray

crystallography in complex with AMP-PCP, available in the Protein Data Bank (PDB).
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PDB ID
Protein
Name

Organism
Resolution
(Å)

Space
Group

Publication
(DOI)

1S2G

Ca2+-

ATPase

(SERCA1a)

Oryctolagus

cuniculus
2.60 C 1 2 1

--INVALID-

LINK--

4RH3

Phosphofruct

okinase,

platelet type

Homo

sapiens
3.02 P 21 21 21

--INVALID-

LINK--

1B3U
DnaA domain

III

Aquifex

aeolicus
3.50 P 21 21 21

--INVALID-

LINK--

5L4T

Ribosomal

protein S6

kinase alpha-

1 (RSK1)

Homo

sapiens
2.50 P 21 21 21

--INVALID-

LINK--

Experimental Protocols
General Protocol for Co-crystallization of a Protein with
AMP-PCP
This protocol provides a general framework for the co-crystallization of a target protein with

AMP-PCP. Optimization of specific concentrations, incubation times, and crystallization

conditions will be necessary for each individual protein.

Materials:

Purified protein of interest (at high concentration, e.g., 5-20 mg/mL, and high purity, >95%)

AMP-PCP sodium salt

Magnesium chloride (MgCl2) solution (typically 1 M stock)

Protein storage buffer

Crystallization screens (commercial or custom-made)
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Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

Pipettes and tips for small volumes

Workflow for Co-crystallization with AMP-PCP

Preparation

Complex Formation

Crystallization

Data Collection

Prepare Protein Solution

Mix Protein and Ligand

Prepare Ligand Solution
(AMP-PCP + MgCl2)

Incubate to allow binding

Set up Crystallization Trials
(Vapor Diffusion)

Incubate and Monitor for Crystal Growth

Harvest and Cryo-protect Crystals

Collect X-ray Diffraction Data
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Experimental workflow for co-crystallization.

Procedure:

Preparation of Protein-AMP-PCP Complex: a. To your purified protein solution, add MgCl2 to

a final concentration that is typically in slight excess of the AMP-PCP concentration (e.g., 2-5

mM). Many ATP-binding proteins require magnesium for nucleotide coordination. b. Add

AMP-PCP to the protein solution to a final concentration that is in molar excess of the protein

concentration. A 5- to 10-fold molar excess is a common starting point. The optimal ratio may

need to be determined empirically. c. Incubate the mixture on ice or at 4°C for at least 30

minutes to allow for complex formation. The incubation time can be varied (e.g., up to a few

hours).[5]

Crystallization Screening: a. Set up crystallization trials using the vapor diffusion method

(sitting or hanging drop).[6] b. In each well of the crystallization plate, mix the protein-AMP-
PCP complex solution with the reservoir solution from a crystallization screen in a 1:1, 1:2, or

2:1 ratio. The drop size typically ranges from 100 nL to 2 µL. c. Seal the plates and incubate

them at a constant temperature (e.g., 4°C or 20°C).

Optimization of Crystal Growth: a. Monitor the crystallization plates regularly for the

appearance of crystals. b. If initial screening yields promising "hits" (e.g., microcrystals,

precipitates with crystalline-like features), optimize these conditions by systematically varying

the pH, precipitant concentration, and salt concentration around the initial hit condition. c.

Additives from commercial screens can also be tested to improve crystal quality.

Crystal Harvesting and Cryo-protection: a. Once suitable crystals have grown, they need to

be harvested and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray

data collection. b. Before flash-cooling, crystals are typically soaked in a cryoprotectant

solution to prevent ice formation. The cryoprotectant is usually the reservoir solution

supplemented with a cryo-agent such as glycerol, ethylene glycol, or a high concentration of

the precipitant itself. It is crucial to also include AMP-PCP and MgCl2 in the cryoprotectant

solution to maintain the integrity of the complex within the crystal.

X-ray Diffraction Data Collection and Processing: a. Mount the cryo-cooled crystal on a

goniometer in the X-ray beamline. b. Collect diffraction data. c. Process the diffraction data to
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determine the space group, unit cell dimensions, and reflection intensities. d. Solve the

crystal structure using molecular replacement (if a homologous structure is available) or

other phasing methods. e. Build and refine the atomic model of the protein-AMP-PCP
complex.

Alternative Method: Soaking
If you have pre-existing crystals of the apo-protein (protein without the ligand), you can attempt

to introduce AMP-PCP by soaking.

Procedure:

Prepare a "soaking solution" consisting of the reservoir solution from the crystal growth

condition, supplemented with a concentration of AMP-PCP and MgCl2. The concentration of

AMP-PCP can be varied, typically starting from 1-10 mM.[7]

Carefully transfer an apo-crystal into a drop of the soaking solution.

Incubate the crystal in the soaking solution for a period ranging from minutes to hours. The

optimal soaking time needs to be determined empirically, as prolonged soaking can

sometimes damage the crystal.

Proceed with cryo-protection (ensuring AMP-PCP is in the cryo-solution) and data collection

as described above.

Troubleshooting
Protein Precipitation upon Ligand Addition: If the protein precipitates when AMP-PCP and

MgCl2 are added, try adding the components at a lower protein concentration and then re-

concentrating the complex.[1] Dialysis to remove excess unbound ligand before

concentration can also be beneficial.

No Crystals or Poor-Quality Crystals: This is a common challenge in crystallography.

Systematically screen a wide range of crystallization conditions. Consider trying different

protein constructs (e.g., truncations) or using different non-hydrolyzable ATP analogs.
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Low Occupancy of the Ligand in the Crystal Structure: If the electron density for AMP-PCP is

weak, it may indicate low binding or partial occupancy. For co-crystallization, try increasing

the molar excess of AMP-PCP during complex formation. For soaking, increase the

concentration of AMP-PCP in the soaking solution or extend the soaking time.

Conclusion
AMP-PCP is a vital tool for the structural analysis of ATP-binding proteins. By trapping these

proteins in a pre-hydrolysis state, it enables the detailed characterization of their structure and

function. The protocols and data presented here provide a comprehensive guide for

researchers to effectively utilize AMP-PCP in their X-ray crystallography experiments,

ultimately contributing to a deeper understanding of biological processes and facilitating

structure-based drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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